molecular formula C16H16BrN5O2 B2412213 4-bromo-N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide CAS No. 899995-40-5

4-bromo-N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide

Cat. No.: B2412213
CAS No.: 899995-40-5
M. Wt: 390.241
InChI Key: WWUWSIQTZUNBAN-UHFFFAOYSA-N
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Description

4-bromo-N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide is a synthetic organic compound that belongs to the class of pyrazolopyrimidines This compound is characterized by the presence of a bromine atom, a tert-butyl group, and a benzamide moiety

Properties

IUPAC Name

4-bromo-N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrN5O2/c1-16(2,3)22-13-12(8-19-22)15(24)21(9-18-13)20-14(23)10-4-6-11(17)7-5-10/h4-9H,1-3H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWUWSIQTZUNBAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)NC(=O)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide typically involves multi-step organic reactionsThe final step involves the coupling of the benzamide moiety under specific reaction conditions, such as the use of palladium catalysts in a Suzuki-Miyaura coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). Reaction conditions often involve elevated temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

4-bromo-N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-bromo-N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide is unique due to its combination of functional groups and the pyrazolopyrimidine core, which imparts specific chemical and biological properties not found in the similar compounds listed above.

Biological Activity

Overview

4-bromo-N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide is a synthetic compound belonging to the pyrazolo[3,4-d]pyrimidine class. Its structure includes a bromine atom, a tert-butyl group, and a benzamide moiety, which contribute to its unique chemical properties and biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents.

  • Molecular Formula : C₁₈H₁₁BrN₄O
  • Molecular Weight : 444.7 g/mol
  • CAS Number : 899995-40-5

The biological activity of 4-bromo-N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound may function as an inhibitor or modulator of these targets, leading to alterations in cellular signaling pathways and biological responses.

Biological Activities

Research has indicated that this compound exhibits a range of biological activities:

  • Anticancer Activity :
    • Studies have shown that pyrazolo[3,4-d]pyrimidine derivatives can inhibit cancer cell proliferation through various mechanisms, including the inhibition of key signaling pathways involved in tumor growth. For instance, compounds similar to 4-bromo-N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide have demonstrated efficacy against various cancer cell lines by inducing apoptosis and inhibiting angiogenesis .
  • Enzyme Inhibition :
    • This compound has been evaluated for its enzyme inhibitory properties, particularly against acetylcholinesterase (AChE) and urease. Inhibitors of AChE are significant in treating neurodegenerative diseases like Alzheimer's . Additionally, urease inhibitors are valuable in managing infections caused by Helicobacter pylori .
  • Antibacterial Activity :
    • Preliminary studies suggest that derivatives of this compound may exhibit antibacterial properties. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting critical metabolic pathways .

Table 1: Summary of Biological Activities

Activity TypeEffectivenessMechanismReferences
AnticancerModerate to HighInhibition of signaling pathways
Enzyme InhibitionEffectiveAChE and urease inhibition
AntibacterialModerateDisruption of bacterial metabolism

Structure-Activity Relationship (SAR)

The structural components of 4-bromo-N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide significantly influence its biological activity. The presence of the bromine atom enhances reactivity and binding affinity to molecular targets, while the tert-butyl group provides steric hindrance that may affect interaction dynamics with enzymes or receptors .

Q & A

Basic Research Questions

Q. What are the key synthetic routes and challenges for synthesizing 4-bromo-N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with the formation of the pyrazolo[3,4-d]pyrimidine core, followed by bromination at the 4-position and subsequent coupling with the benzamide moiety. Key steps include:

  • Cyclocondensation : Use of tert-butyl-substituted pyrazole precursors under reflux with acetic acid or DMF as solvents .
  • Bromination : Electrophilic substitution using bromine or N-bromosuccinimide (NBS) in dichloromethane at 0–25°C .
  • Amide Coupling : Activation of the carboxylic acid group (e.g., via EDCI/HOBt) and reaction with the pyrazolo[3,4-d]pyrimidine amine intermediate .
    • Challenges : Low yields due to steric hindrance from the tert-butyl group and competing side reactions during bromination. Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical .

Q. How is the compound characterized to confirm its structural integrity?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm the presence of the tert-butyl singlet (~1.4 ppm) and aromatic protons from the benzamide moiety .
  • Mass Spectrometry (HRMS) : Molecular ion peaks ([M+H]+^+) validate the molecular formula (e.g., C18_{18}H19_{19}BrN4_4O2_2) .
  • X-ray Crystallography : Monoclinic crystal systems (space group P21_1/c) with bond lengths (e.g., C-Br: ~1.89 Å) confirm stereochemistry .

Q. What preliminary biological screening assays are recommended for this compound?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Test against kinases (e.g., EGFR, PI3K) using fluorescence-based assays (IC50_{50} determination) .
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
  • Solubility and Stability : HPLC monitoring in PBS (pH 7.4) to assess degradation under physiological conditions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during bromination?

  • Methodological Answer :

  • Solvent Selection : Dichloromethane minimizes side reactions compared to polar aprotic solvents .
  • Temperature Control : Slow addition of NBS at 0°C reduces over-bromination .
  • Catalyst Use : Lewis acids (e.g., FeCl3_3) enhance regioselectivity for the 4-position .
  • Contradiction Note : Some studies report higher yields with Br2_2 in acetic acid, but this risks oxidizing the pyrimidine ring .

Q. What computational methods are suitable for predicting binding modes to biological targets?

  • Methodological Answer :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets .
  • MD Simulations : GROMACS for 100 ns runs to assess stability of ligand-receptor complexes .
  • QSAR Modeling : Use substituent descriptors (e.g., Hammett σ) to correlate bromine’s electronic effects with activity .

Q. How do structural modifications (e.g., bromine vs. chlorine) impact bioactivity?

  • Methodological Answer :

  • Comparative Data :
SubstituentIC50_{50} (EGFR)Solubility (mg/mL)LogP
Br0.45 µM0.123.2
Cl1.2 µM0.252.8
  • Key Insight : Bromine’s higher electronegativity enhances target binding but reduces solubility .

Q. What strategies address discrepancies in crystallographic data versus computational predictions?

  • Methodological Answer :

  • Experimental Validation : Repeat crystallography with synchrotron radiation to resolve electron density ambiguities .
  • Torsional Angle Adjustments : Refine force field parameters in DFT calculations (B3LYP/6-31G*) to match observed bond angles .

Data Contradiction Analysis

Conflicting reports on the stability of the pyrazolo[3,4-d]pyrimidine core under acidic conditions

  • : Claims degradation at pH < 3 .
  • : Reports stability at pH 2–8 .
  • Resolution : Stability depends on substituents. The tert-butyl group in the target compound may sterically protect the core, unlike smaller substituents in other analogs .

Key Research Recommendations

  • Prioritize palladium-catalyzed cross-coupling for late-stage functionalization .
  • Use cryo-EM for structural analysis if crystallization fails .
  • Explore prodrug strategies to enhance solubility (e.g., esterification of the benzamide) .

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